(5E)-1-(4-methylphenyl)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-1-(4-METHYLPHENYL)-5-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indole moiety, a morpholine ring, and a diazinane trione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(4-METHYLPHENYL)-5-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactionsThe final step involves the formation of the diazinane trione core under controlled conditions, such as specific temperature and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(4-METHYLPHENYL)-5-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed under specific conditions to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents, and various nucleophiles and electrophiles. The reactions are typically carried out under ambient conditions or with the aid of catalysts to enhance the reaction rate and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of quaternary ammonium cations, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
(5E)-1-(4-METHYLPHENYL)-5-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (5E)-1-(4-METHYLPHENYL)-5-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and pesticides.
Triple-bonded Compounds: Compounds with triple bonds, such as acetylene and cyanogen, known for their strong bonding and reactivity.
Uniqueness
(5E)-1-(4-METHYLPHENYL)-5-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its complex structure, which combines an indole moiety, a morpholine ring, and a diazinane trione core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C26H24N4O5 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
(5E)-1-(4-methylphenyl)-5-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C26H24N4O5/c1-17-6-8-19(9-7-17)30-25(33)21(24(32)27-26(30)34)14-18-15-29(22-5-3-2-4-20(18)22)16-23(31)28-10-12-35-13-11-28/h2-9,14-15H,10-13,16H2,1H3,(H,27,32,34)/b21-14+ |
InChI Key |
DSMVZOBEKJQPPA-KGENOOAVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5)/C(=O)NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5)C(=O)NC2=O |
Origin of Product |
United States |
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